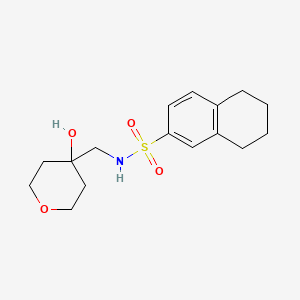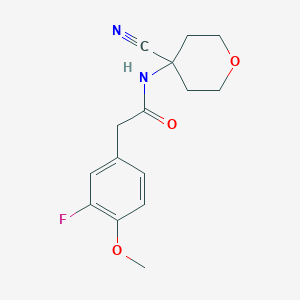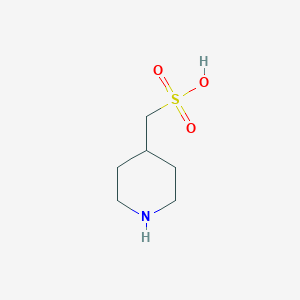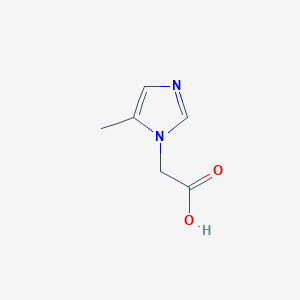![molecular formula C16H11FN6 B2618461 N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226458-98-5](/img/structure/B2618461.png)
N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” is a complex organic compound. It belongs to the class of triazine derivatives . Triazines are a class of nitrogen-containing heterocycles . They are known for their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .
Synthesis Analysis
The synthesis of triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . The synthesis can be done by conventional methods or by using microwave irradiation . The use of microwave irradiation can lead to the desired products in less time, with good yield and higher purity . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis
The molecular structure of triazine derivatives is planar, similar to the six-membered benzene ring but with three carbons replaced by nitrogens . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are building blocks and have provided a new dimension to the design of biologically important organic molecules .Scientific Research Applications
Antifungal Activity
The synthesis of novel heteropolycyclic nitrogen systems bearing fluorine-substituted pyrazolo[3,4-d]pyrimidine has been explored . These compounds were evaluated as antifungal probes. Researchers investigated their efficacy against various fungal strains, providing insights into potential applications in agriculture, medicine, and environmental protection.
Antitumor Properties
While not directly mentioned for this specific compound, related pyrazolopyrimidine derivatives have demonstrated antitumor activity . Further research could explore the potential of N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine as an antitumor agent, considering its structural features and fluorine substitution.
Antimicrobial Applications
Pyrazolopyrimidine derivatives, including fluorinated analogs, have shown antimicrobial effects . Investigating the compound’s activity against bacteria, viruses, and other pathogens could uncover valuable applications in healthcare and agriculture.
Enzymatic Effects
Functionalized fluorinated pyrazolopyrimidines have been studied for their enzymatic effects, particularly on cellobiase activity produced by fungi . Understanding the molecular interactions and enzymatic inhibition mechanisms could lead to targeted drug development.
Biological Activity Enhancement
Introduction of fluorine atoms to pyrazolopyrimidines aims to enhance their pharmacological properties . Researchers have explored how fluorine substitution impacts bioavailability, binding affinity, and metabolic stability, making this compound a potential candidate for drug design.
Synthetic Methodology
The synthesis of N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves intricate cyclization reactions and chemoselectivity . Investigating the synthetic pathways, regioselectivity, and scalability can contribute to the development of efficient methods for accessing this compound.
Future Directions
Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . Their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) lead to great practical applications . Therefore, the future directions for “N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” could involve exploring its potential applications in various fields such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .
properties
IUPAC Name |
N-(3-fluorophenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6/c17-11-5-4-6-12(9-11)19-15-14-10-18-23(16(14)21-22-20-15)13-7-2-1-3-8-13/h1-10H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCWWQYAQCGMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2618378.png)
![methyl 6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2618379.png)

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2618385.png)



![(E)-2-(2-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618392.png)


![1-{3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-yl}prop-2-en-1-one](/img/structure/B2618396.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2618397.png)

